molecular formula C23H29N3O2 B5513140 8-[(3-methylpyridin-2-yl)methyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

8-[(3-methylpyridin-2-yl)methyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Numéro de catalogue B5513140
Poids moléculaire: 379.5 g/mol
Clé InChI: WPAZJIDKSDNFBR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives involves complex chemical pathways. These compounds are typically synthesized for their potential antihypertensive activities and muscarinic agonist properties. The synthesis often involves Michael addition reactions, cyclization, and modifications to introduce various substituents aimed at enhancing the compound's biological activity (Caroon et al., 1981; Tsukamoto et al., 1995).

Molecular Structure Analysis

The molecular structure of these compounds features a 1-oxa-3,8-diazaspiro[4.5]decan backbone, which is often modified at various positions to achieve desired pharmacological effects. The structural analysis includes studying the crystal structure, which reveals the spatial arrangement of atoms and the compound's conformation (Wang et al., 2011).

Chemical Reactions and Properties

1-Oxa-3,8-diazaspiro[4.5]decan-2-one derivatives undergo various chemical reactions, including cycloadditions, to form spirocyclic compounds. These reactions are crucial for modifying the compound to enhance its pharmacological profile. The reactivity is influenced by the structure, with specific substitutions leading to different chemical behavior (Satyamurthy et al., 1984).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are determined by the compound's molecular structure. These properties are critical for understanding the compound's behavior in biological systems and for the development of pharmaceutical formulations (Quadrelli et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and the ability to undergo specific transformations, are fundamental for the compound's application in drug development. These properties are influenced by the compound's molecular structure and the presence of functional groups (Yu et al., 2015).

Applications De Recherche Scientifique

Antihypertensive Activity

Research on derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-one has demonstrated potential in antihypertensive applications. Compounds synthesized with specific substitutions have shown activity in lowering blood pressure in spontaneous hypertensive rats, indicating their role as alpha-adrenergic blockers with potential for therapeutic use in managing hypertension (Caroon et al., 1981).

Anti-coronavirus Activity

A series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives has been evaluated for their anti-coronavirus activity. Notably, certain compounds within this series have been found to inhibit human coronavirus replication, showcasing the scaffold's versatility for antiviral drug development (Apaydın et al., 2019).

Tachykinin NK2 Receptor Antagonists

Research into spiropiperidines has identified potent and selective non-peptide tachykinin NK2 receptor antagonists. These compounds, particularly those derived from 1-oxa-3,8-diazaspiro[4.5]decan-2-one, have shown efficacy in assays related to NK2 receptor binding and have potential applications in treating conditions mediated by this receptor (Smith et al., 1995).

Neuroprotective Effects

Novel 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives have demonstrated potent inhibitory effects on neural Ca uptake and have shown protective actions against brain edema and deficits in memory and learning induced by triethyltin (TET). This suggests their potential as neuroprotective agents (Tóth et al., 1997).

Catalytic Synthesis of Drug-like Compounds

A metal-free catalytic synthesis approach has been developed for spiroimidazolidinone derivatives, demonstrating high diastereoselectivity. This method highlights the compound's utility in the efficient synthesis of drug-like molecules (Jassem et al., 2019).

Anticancer and Antidiabetic Applications

Spirothiazolidine analogs have been synthesized and evaluated for their anticancer and antidiabetic activities. Some compounds in this series have shown significant activity against human breast carcinoma and liver carcinoma cell lines, as well as inhibitory effects on enzymes relevant to diabetes management (Flefel et al., 2019).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, handling it would require appropriate safety measures to prevent exposure and potential harm .

Propriétés

IUPAC Name

8-[(3-methylpyridin-2-yl)methyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2/c1-18-7-6-12-24-21(18)16-25-13-10-23(11-14-25)17-26(22(27)28-23)15-19(2)20-8-4-3-5-9-20/h3-9,12,19H,10-11,13-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPAZJIDKSDNFBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)CN2CCC3(CC2)CN(C(=O)O3)CC(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.